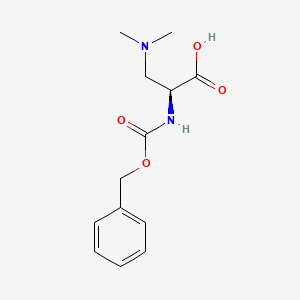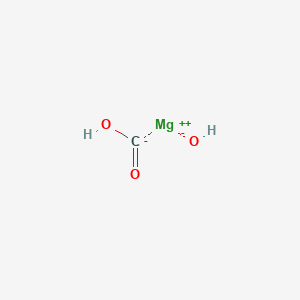
Magnesium;hydroxymethanone;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;hydroxymethanone;hydroxide is a compound that combines magnesium, hydroxymethanone, and hydroxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;hydroxymethanone;hydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with hydroxymethanone under alkaline conditions. For instance, magnesium chloride can react with sodium hydroxide and hydroxymethanone to form the desired compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
On an industrial scale, this compound can be produced by treating magnesium-rich brines or seawater with lime (calcium hydroxide) and hydroxymethanone. This method leverages the abundance of magnesium in seawater and the reactivity of lime to precipitate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;hydroxymethanone;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and other reduced species.
Substitution: The hydroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Magnesium metal and water.
Substitution: Various substituted magnesium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Magnesium;hydroxymethanone;hydroxide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its use in drug formulations and as an antacid.
Industry: Utilized in the production of flame retardants, wastewater treatment, and as a filler in polymer composites
Mecanismo De Acción
The mechanism of action of magnesium;hydroxymethanone;hydroxide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antacid by neutralizing stomach acid through a simple acid-base reaction. In industrial applications, it can function as a flame retardant by releasing water when heated, which cools the material and inhibits combustion .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium hydroxide: Commonly used as an antacid and laxative.
Magnesium oxide: Used in refractory materials and as a magnesium supplement.
Magnesium carbonate: Employed in antacids and as a drying agent
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
CH2MgO3 |
|---|---|
Peso molecular |
86.33 g/mol |
Nombre IUPAC |
magnesium;hydroxymethanone;hydroxide |
InChI |
InChI=1S/CHO2.Mg.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1 |
Clave InChI |
HPJCFCRUQNPWBC-UHFFFAOYSA-M |
SMILES canónico |
[C-](=O)O.[OH-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


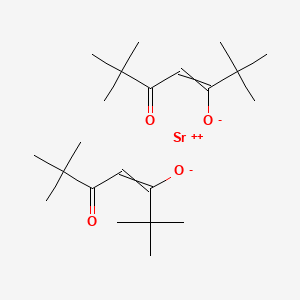
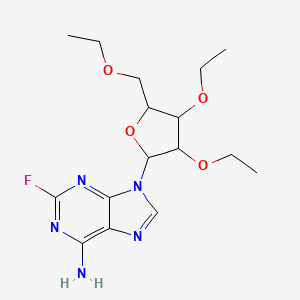
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)

![(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
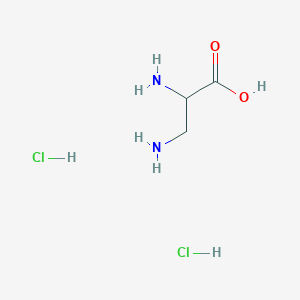
![4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
![2-[[2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B13396699.png)
![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)
![3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;3-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-(4-piperidin-1-ylphenyl)prop-2-enamide](/img/structure/B13396713.png)

